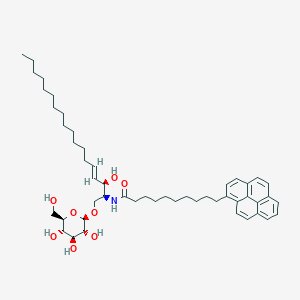![molecular formula C14H24O B034750 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane CAS No. 108266-28-0](/img/structure/B34750.png)
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane, also known as BMPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPC is a cyclohexane derivative that has a unique molecular structure, making it an interesting candidate for research.
Scientific Research Applications
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has shown potential applications in various fields of research. One of the most promising applications of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is in the field of organic electronics. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The use of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane in these devices has resulted in improved efficiency and stability.
Another potential application of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is in the field of catalysis. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has been used as a ligand in palladium-catalyzed cross-coupling reactions, resulting in improved yields and selectivity. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has also been used as a catalyst in the synthesis of chiral compounds.
Mechanism Of Action
The mechanism of action of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is not well understood. However, it is believed that 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane acts as a hole-transporting material in OLEDs and OPVs by facilitating the movement of positive charges. In catalysis, 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane acts as a ligand, forming a complex with the metal catalyst and facilitating the reaction.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane. However, studies have shown that 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is relatively non-toxic and has low cytotoxicity. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has also been shown to have low environmental toxicity.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is its ease of synthesis. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane can be synthesized on a large scale with high purity. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is also relatively non-toxic, making it a safe compound to work with in the lab. However, one limitation of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is its limited solubility in common solvents, which can make it difficult to work with in some applications.
Future Directions
There are several potential future directions for research on 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane. One area of research is in the development of new organic electronic devices using 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane as a hole-transporting material. Another area of research is in the development of new catalytic reactions using 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane as a ligand. Additionally, further research is needed to fully understand the mechanism of action of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane and its potential applications in other fields.
Synthesis Methods
The synthesis of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane involves the reaction of 4-methyl-1-(propan-2-yl)cyclohexene with butyn-1-ol in the presence of a catalyst. The reaction yields 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane as a white solid with a purity of over 95%. The synthesis of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is relatively simple and can be carried out on a large scale.
properties
CAS RN |
108266-28-0 |
|---|---|
Product Name |
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane |
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2-but-1-ynoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H24O/c1-5-6-9-15-14-10-12(4)7-8-13(14)11(2)3/h11-14H,5,7-8,10H2,1-4H3 |
InChI Key |
NIQBIDLWRMIKJI-UHFFFAOYSA-N |
SMILES |
CCC#COC1CC(CCC1C(C)C)C |
Canonical SMILES |
CCC#COC1CC(CCC1C(C)C)C |
synonyms |
1-Menthoxy-1-butyne |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



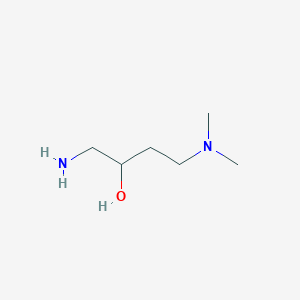
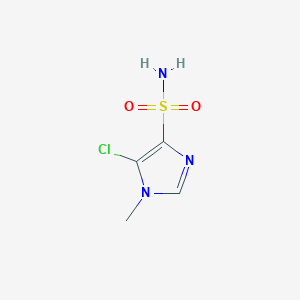
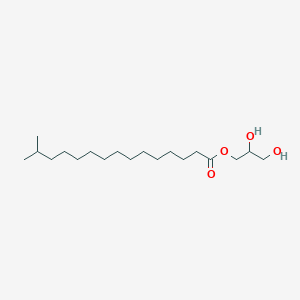
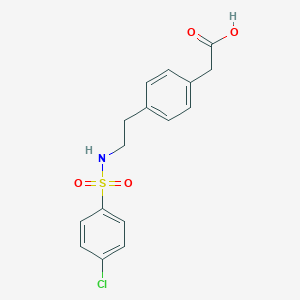
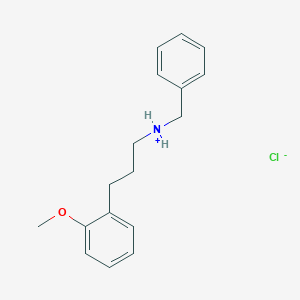
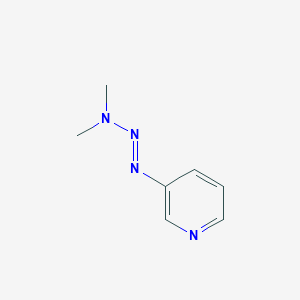
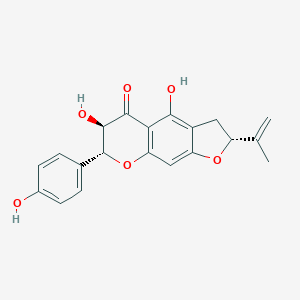


![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)

![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
